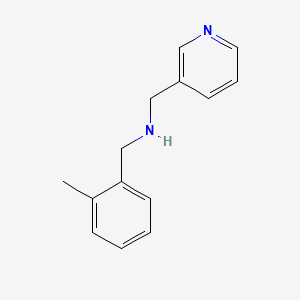

(2-Methyl-benzyl)-pyridin-3-ylmethyl-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]-1-pyridin-3-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-12-5-2-3-7-14(12)11-16-10-13-6-4-8-15-9-13/h2-9,16H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIUSANOAUHEIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Chemistry of 2 Methyl Benzyl Pyridin 3 Ylmethyl Amine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical identity and reactivity. Computational quantum chemistry methods, particularly Density Functional Theory (T), are powerful tools for elucidating the electronic properties of molecules like (2-Methyl-benzyl)-pyridin-3-ylmethyl-amine.

At the core of this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. irjweb.commdpi.com A large energy gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. irjweb.commdpi.com

For molecules with aromatic and amine functionalities, the HOMO is often localized on the electron-rich regions, such as the pyridine (B92270) ring and the amine nitrogen atom, which can act as electron-donating centers. researchgate.net Conversely, the LUMO is typically distributed over the electron-deficient parts of the molecule, which are susceptible to nucleophilic attack. Visualizing the spatial distribution of these orbitals provides insight into the regions of the molecule most likely to participate in chemical reactions. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies This table is for illustrative purposes, as specific experimental or calculated values for this compound are not available in the cited literature.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

Conformational Analysis and Energetic Landscapes

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and to map the potential energy surface that governs the transitions between them.

In similar benzylamine (B48309) derivatives, the orientation of the aromatic rings relative to each other and to the amine linker is a critical factor in determining conformational stability. mdpi.com Steric hindrance between the methyl group on the benzyl (B1604629) ring and the pyridine ring can influence the preferred conformations, leading to a complex energetic landscape. For related structures, propeller-like arrangements of the aromatic rings around a central atom are often observed. nih.gov

Reactivity Prediction and Mechanistic Insights via Quantum Chemical Methods

Quantum chemical calculations offer a powerful means to predict the reactivity of this compound. By calculating a variety of molecular properties, known as reactivity descriptors, it is possible to identify the most reactive sites within the molecule and to gain insights into potential reaction mechanisms.

Global reactivity descriptors, derived from the energies of the frontier orbitals, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a general overview of the molecule's reactivity. mdpi.com A molecule with high electronegativity and a low chemical hardness is generally considered more reactive.

Local reactivity can be assessed using Fukui functions or by analyzing the distribution of the molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For this compound, the nitrogen atom of the pyridine ring and the secondary amine are expected to be regions of negative potential, making them likely sites for electrophilic attack or coordination to metal ions.

Ligand-Receptor Interaction Modeling (In Silico Approaches)

The structural features of this compound, including its aromatic rings and nitrogen atoms capable of hydrogen bonding, suggest its potential to act as a ligand and interact with biological receptors such as proteins. nih.gov In silico techniques like molecular docking are widely used to predict the binding mode and affinity of a ligand to a receptor's active site. researchgate.netnih.gov

Molecular docking simulations would involve placing the 3D structure of this compound into the binding pocket of a target protein and evaluating the potential binding poses based on a scoring function. csic.es This function typically estimates the free energy of binding, with lower scores indicating a more favorable interaction. The interactions stabilizing the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, can be analyzed to understand the molecular basis of binding. nih.gov For instance, the pyridine and benzyl rings could engage in π-π stacking with aromatic amino acid residues in the receptor, while the amine nitrogen could act as a hydrogen bond donor or acceptor. scispace.comnih.gov

To further refine the understanding of the binding process, molecular dynamics (MD) simulations can be employed. mdpi.com MD simulations provide a dynamic picture of the ligand-receptor complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon binding. unica.it

Table 2: Hypothetical Molecular Docking Results This table is for illustrative purposes, as specific docking studies for this compound are not available in the cited literature.

| Receptor Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase A | -8.2 | Tyr229, Phe104, Asp184 |

Solvent Effects and Solution-Phase Behavior Calculations

The properties and behavior of this compound can be significantly influenced by its environment, particularly when in solution. Computational models can account for solvent effects to provide a more realistic description of the molecule's behavior.

Implicit and explicit solvation models are the two main approaches. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and can be used to calculate properties like solvation free energy, which indicates the molecule's solubility.

Explicit solvent models involve simulating a number of individual solvent molecules around the solute. This method is more computationally intensive but can provide detailed information about specific solute-solvent interactions, such as hydrogen bonding with water or other protic solvents. Understanding these interactions is crucial for predicting the molecule's behavior in different chemical environments.

Table 3: Table of Compounds

| Compound Name |

|---|

| This compound |

| Benzylamine |

Mechanistic Investigations of Reactions Involving 2 Methyl Benzyl Pyridin 3 Ylmethyl Amine

Elucidation of Reaction Pathways and Transition States

No specific studies detailing the elucidation of reaction pathways or the characterization of transition states for reactions involving (2-Methyl-benzyl)-pyridin-3-ylmethyl-amine were identified in the current body of scientific literature.

Kinetic and Thermodynamic Studies of Transformations

There is a lack of published kinetic and thermodynamic data for the transformations of this compound.

Catalytic Applications and Their Mechanistic Basis

While the structural motifs within this compound, namely the pyridine (B92270) and benzylamine (B48309) groups, are common in ligands for catalysis, no specific catalytic applications with a detailed mechanistic basis for this particular compound have been reported.

Stereochemical Control in Reactions and Enantioselective Synthesis

Information regarding the use of this compound in stereocontrolled reactions or as a component in enantioselective synthesis is not available in the reviewed literature.

Exploration of Derivatization and Structural Modifications of 2 Methyl Benzyl Pyridin 3 Ylmethyl Amine

Synthesis of Novel Analogues and Homologues

The synthesis of novel analogues and homologues of (2-Methyl-benzyl)-pyridin-3-ylmethyl-amine can be approached through several established synthetic routes, primarily involving the formation of the central carbon-nitrogen bond.

Reductive Amination: A primary and versatile method for synthesizing analogues is the reductive amination between 3-pyridinecarboxaldehyde (B140518) and 2-methylbenzylamine, or conversely, between 2-methylbenzaldehyde (B42018) and 3-picolylamine (3-(aminomethyl)pyridine). This reaction, typically carried out in the presence of a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), allows for the introduction of a wide variety of substituents on either the pyridine (B92270) or the benzyl (B1604629) ring by starting with appropriately substituted precursors. For instance, employing different substituted benzaldehydes or pyridinecarboxaldehydes would yield a library of analogues with diverse electronic and steric properties.

Nucleophilic Substitution: An alternative route involves the nucleophilic substitution of a halide with an amine. For example, the reaction of 3-(chloromethyl)pyridine (B1204626) with 2-methylbenzylamine, or 2-methylbenzyl chloride with 3-picolylamine, in the presence of a base, can afford the target scaffold. This method is particularly useful for creating homologues by varying the length of the carbon chain in the haloalkane starting material.

A summary of potential synthetic approaches to generate analogues is presented in Table 1.

| Starting Material 1 | Starting Material 2 | Reaction Type | Potential Analogues |

| 3-Pyridinecarboxaldehyde derivatives | 2-Methylbenzylamine derivatives | Reductive Amination | Varied substituents on both rings |

| 3-(Halomethyl)pyridine derivatives | 2-Methylbenzylamine derivatives | Nucleophilic Substitution | Varied substituents on the benzyl ring |

| 2-Methylbenzyl halide derivatives | 3-Picolylamine derivatives | Nucleophilic Substitution | Varied substituents on the pyridine ring |

Functionalization Strategies on the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient heterocycle, which dictates its reactivity towards various functionalization reactions. Direct C-H functionalization of pyridines is a growing field in organic synthesis and offers a powerful tool for late-stage modification. rsc.org

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, electrophilic aromatic substitution on the pyridine ring is generally challenging and requires harsh conditions. When it does occur, substitution is directed to the 3- and 5-positions. However, the existing substituent at the 3-position makes further electrophilic substitution at the adjacent positions sterically hindered and electronically disfavored.

Nucleophilic Aromatic Substitution (SNAr): In contrast, nucleophilic aromatic substitution is more facile, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present. To achieve functionalization via this pathway, the pyridine ring of a precursor would need to be pre-functionalized with a halide. For example, starting with a 2-chloro-3-methylpyridine (B94477) derivative would allow for the introduction of various nucleophiles at the 2-position.

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions, provide efficient ways to introduce carbon-carbon and carbon-heteroatom bonds onto the pyridine ring. These reactions typically require a halogenated pyridine precursor. For instance, a bromo-substituted pyridine analogue of the parent compound could be coupled with a variety of boronic acids, stannanes, or amines to introduce new functional groups.

Directed Metalation: The nitrogen atom of the pyridine ring can act as a directing group for ortho-lithiation at the C2 position. However, in the case of this compound, the secondary amine proton would likely be abstracted first by a strong base, potentially complicating regioselective C-H activation on the pyridine ring itself. Protection of the amine could mitigate this issue.

Modifications on the Benzyl Moiety and Ortho-Substituent Effects

Electrophilic Aromatic Substitution on the Benzyl Ring: The benzyl ring is activated towards electrophilic aromatic substitution by the alkyl group. The ortho-methyl group, being an ortho-, para-director, will direct incoming electrophiles to the positions ortho and para to itself (positions 4 and 6 relative to the methylene (B1212753) bridge). However, the position ortho to the methyl group (position 3) is sterically hindered. Therefore, substitution is most likely to occur at the para-position (position 5).

Ortho-Substituent Effects: The ortho-methyl group exerts both electronic and steric effects.

Electronic Effects: The methyl group is weakly electron-donating through an inductive effect, which can influence the electron density of the aromatic ring and the basicity of the secondary amine.

Steric Effects: The steric bulk of the ortho-methyl group can restrict the rotation around the bond connecting the benzyl group to the methylene bridge. This can lead to a preferred conformation of the molecule, which could be significant in biological applications where specific spatial arrangements are required for receptor binding. The steric hindrance can also influence the rate and outcome of reactions at the benzylic position and the adjacent amine. For example, reactions involving the amine nitrogen may be slower compared to an unsubstituted benzyl analogue due to the steric shielding provided by the ortho-methyl group.

Table 2 summarizes the potential influence of the ortho-methyl group on the properties and reactivity of the molecule.

| Property/Reaction | Influence of Ortho-Methyl Group | Rationale |

| Amine Basicity | Slight increase | Electron-donating inductive effect |

| Conformational Flexibility | Reduced | Steric hindrance restricting bond rotation |

| Reactivity at Amine Center | Potentially decreased | Steric shielding of the nitrogen lone pair |

| Electrophilic Substitution on Benzyl Ring | Directed to para-position (position 5) | Combined directing effect and steric hindrance |

Amine Functional Group Transformations and Nitrogen Heterocycle Formation

The secondary amine is a key functional group that can be readily transformed into a variety of other functionalities, including the formation of new nitrogen-containing heterocycles.

N-Alkylation and N-Acylation: The secondary amine can be further alkylated to form a tertiary amine or acylated to form an amide. These transformations can be used to introduce a wide range of functional groups and modulate the molecule's polarity and hydrogen bonding capabilities.

Oxidation: Oxidation of the secondary amine can lead to the formation of an imine or, under stronger conditions, cleavage of the C-N bond.

Nitrogen Heterocycle Formation: The this compound scaffold contains the necessary components for intramolecular cyclization reactions to form novel nitrogen heterocycles. For example, intramolecular Friedel-Crafts type reactions could potentially lead to the formation of fused ring systems. If the benzyl ring is appropriately substituted with a group that can be displaced by the amine nitrogen, intramolecular nucleophilic aromatic substitution could lead to the formation of a seven-membered ring.

Furthermore, reactions that involve both the amine and the pyridine nitrogen could be envisioned. For instance, oxidative cyclization could potentially form a new heterocyclic ring connecting the amine nitrogen to the pyridine ring, although this would likely require specific reagents and conditions. The synthesis of nitrogen heterocycles from secondary amines is a well-established field, and various catalytic systems could be employed to facilitate such transformations. researchgate.net

Absence of Published In Vitro Biological Data for this compound

Despite a comprehensive search of scientific literature and databases, no specific in vitro biological system interaction or mechanistic study data is publicly available for the chemical compound this compound. Consequently, the generation of an article detailing its enzyme inhibition/activation, receptor binding assays, protein-ligand interaction characterization, cellular pathway modulation, or its development as a molecular probe is not possible at this time.

The requested detailed analysis, including data tables and specific research findings for the following sections, cannot be fulfilled due to the lack of primary research on this particular molecule:

In Vitro Biological System Interactions and Mechanistic Studies

Development of Molecular Probes and Imaging Agents (Preclinical Research)

While research exists for structurally related compounds containing benzylamine (B48309) or pyridine (B92270) moieties, extrapolating such findings to (2-Methyl-benzyl)-pyridin-3-ylmethyl-amine would be scientifically inaccurate and speculative. The precise substitution pattern of the methyl group on the benzyl (B1604629) ring and the specific linkage to the pyridin-3-ylmethyl-amine core create a unique chemical entity for which dedicated biological investigation is required to ascertain its properties.

Without published studies, any information on its potential biological targets, binding affinities, or effects on cellular mechanisms would be entirely hypothetical. Therefore, to maintain scientific integrity and adhere to the strict focus on the specified compound, no article can be produced.

Advanced Spectroscopic and Structural Characterization of 2 Methyl Benzyl Pyridin 3 Ylmethyl Amine

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For (2-Methyl-benzyl)-pyridin-3-ylmethyl-amine, the molecular formula is C₁₄H₁₆N₂.

The expected exact mass can be calculated by summing the masses of the most abundant isotopes of each element:

Carbon (¹²C): 14 × 12.000000 = 168.000000

Hydrogen (¹H): 16 × 1.007825 = 16.125200

Nitrogen (¹⁴N): 2 × 14.003074 = 28.006148

Calculated Exact Mass: 212.131348 Da

In a typical HRMS experiment, such as one using Electrospray Ionization (ESI) in positive ion mode, the compound would be expected to be observed as its protonated molecular ion, [M+H]⁺.

Interactive Data Table: Predicted HRMS Data

| Ion Species | Molecular Formula | Calculated Exact Mass (Da) | Expected m/z |

| [M]⁺˙ (Radical Cation) | C₁₄H₁₆N₂ | 212.1313 | 212.1313 |

| [M+H]⁺ (Protonated) | C₁₄H₁₇N₂⁺ | 213.1392 | 213.1392 |

| [M+Na]⁺ (Sodiated) | C₁₄H₁₆N₂Na⁺ | 235.1211 | 235.1211 |

Note: The specific ions observed and their relative intensities would depend on the ionization technique and experimental conditions.

Nuclear Magnetic Resonance Spectroscopy for Elucidating Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution. Both ¹H and ¹³C NMR would be essential for the characterization of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton environment. The expected chemical shifts (δ) are influenced by the electronic environment of the protons.

Pyridyl Protons: Four protons on the pyridine (B92270) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 2 of the pyridine ring is expected to be the most downfield due to its proximity to the nitrogen atom.

Benzyl (B1604629) Protons: The four protons on the 2-methylbenzyl ring would also appear in the aromatic region (likely δ 7.0-7.3 ppm).

Methylene (B1212753) Protons: The two CH₂ groups (the one attached to the pyridine ring and the one attached to the benzyl ring) would likely appear as singlets in the range of δ 3.5-4.5 ppm, assuming no chirality is introduced during synthesis.

Methyl Protons: The methyl group on the benzyl ring would appear as a singlet further upfield, typically around δ 2.3-2.5 ppm.

Amine Proton: The N-H proton signal can be broad and its chemical shift is highly dependent on solvent and concentration, but it might be expected in the range of δ 1.5-3.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments.

Aromatic Carbons: The carbons of the pyridine and benzene (B151609) rings would appear in the downfield region (δ 120-160 ppm).

Methylene Carbons: The two CH₂ carbons would be found in the range of δ 45-60 ppm.

Methyl Carbon: The methyl carbon of the 2-methylbenzyl group would be the most upfield signal, likely in the range of δ 18-22 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2-H | 8.4 - 8.6 | ~150 |

| Pyridine C6-H | 8.3 - 8.5 | ~148 |

| Pyridine C4-H | 7.5 - 7.7 | ~135 |

| Pyridine C5-H | 7.2 - 7.4 | ~123 |

| Benzyl Ar-H | 7.0 - 7.3 | 125 - 138 |

| Pyridyl-CH₂-N | 3.7 - 4.0 | ~55 |

| Benzyl-CH₂-N | 3.6 - 3.9 | ~53 |

| N-H | 1.5 - 3.0 (broad) | N/A |

| Benzyl-CH₃ | 2.3 - 2.5 | ~19 |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

N-H Stretch: A secondary amine N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. This peak is often of medium intensity and can be broad.

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C and C=N Stretches: The aromatic ring stretching vibrations for both the pyridine and benzene rings are expected in the 1400-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibrations for the amine are expected in the 1020-1250 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings will appear in the 690-900 cm⁻¹ region and can be indicative of the substitution pattern.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| N-H | Stretch | 3300 - 3500 | Medium, broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to strong |

| C=C, C=N (Aromatic) | Ring Stretch | 1400 - 1600 | Strong |

| CH₂ | Scissor | ~1450 | Medium |

| C-N | Stretch | 1020 - 1250 | Medium |

| Aromatic C-H | Out-of-plane Bend | 690 - 900 | Strong |

X-ray Crystallography for Solid-State Structure Determination and Polymorphism

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound could be grown, this technique would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

The structure would confirm the connectivity established by NMR and provide insight into the conformational preferences of the molecule in the solid state. The dihedral angles between the pyridine and benzene rings would be of particular interest. It is plausible that the molecule could exhibit polymorphism, where different crystalline forms with distinct physical properties could exist. The presence of a secondary amine allows for the possibility of hydrogen bonding, which would likely play a significant role in the crystal packing.

As no experimental crystal structure is publicly available, a hypothetical packing might involve N-H···N(pyridyl) hydrogen bonds, forming chains or dimers.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if applicable)

This compound is an achiral molecule as it does not possess a stereocenter and lacks any other elements of chirality. Therefore, it will not exhibit optical activity. As a result, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are not applicable for its stereochemical assignment. These techniques are only used for the analysis of chiral molecules that can rotate the plane of polarized light.

Potential Applications and Future Research Directions

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The structure of (2-Methyl-benzyl)-pyridin-3-ylmethyl-amine makes it a versatile building block, or synthetic intermediate, for the construction of more complex molecular architectures. Aromatic amines are foundational in organic synthesis, serving as precursors for a multitude of functional groups and heterocyclic systems. mdpi.comnih.gov The secondary amine group in the target molecule is a key reactive site. It can undergo N-alkylation, N-arylation, acylation, and other transformations to introduce new functionalities.

Furthermore, the pyridine (B92270) ring offers multiple sites for electrophilic or nucleophilic substitution, allowing for the creation of diverse derivatives. The nitrogen atom in the pyridine ring can also be oxidized or quaternized to further modify the molecule's properties. The presence of both a benzylamine (B48309) and a pyridine motif is common in pharmacologically active compounds, suggesting that this molecule could serve as a scaffold in medicinal chemistry for generating libraries of potential drug candidates. nih.govnih.govnih.gov For instance, related N-benzyl-amine structures are key components in compounds designed as enzyme inhibitors or receptor antagonists. acs.org

Table 1: Potential Synthetic Transformations for this compound

| Reaction Type | Reagent/Catalyst Example | Potential Product Class |

|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst | Tri-aryl Amine Derivatives |

| Acylation | Acetyl Chloride | Amide Derivatives |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | Tertiary Amine Derivatives |

| Pyridine N-Oxidation | m-CPBA | Pyridine N-Oxides |

Application in Materials Science (e.g., Polymer Chemistry, Nanoscience, Sensors)

Pyridine and its derivatives are widely utilized in materials science due to their electronic properties, coordinating ability, and thermal stability. nih.govnih.gov The this compound molecule could potentially be integrated into advanced materials in several ways:

Polymer Chemistry : The amine functionality allows it to be used as a monomer or a modifying agent in polymerization reactions. For example, it could be incorporated into polyamides, polyimides, or epoxy resins to enhance thermal stability, metal adhesion, or pH-responsiveness, a property conferred by the basic pyridine nitrogen.

Nanoscience : As a capping agent or surface modifier for metallic nanoparticles (e.g., gold, silver), the molecule could prevent aggregation and introduce specific functionalities to the nanoparticle surface through its pyridine and benzyl (B1604629) groups.

Sensors : The pyridine nitrogen can act as a hydrogen bond acceptor and a binding site for metal ions. This property could be exploited in the design of colorimetric or fluorescent chemosensors. Upon binding a target analyte (like a specific metal cation), the electronic properties of the molecule would change, leading to a detectable signal.

Development as a Ligand in Transition Metal Catalysis

The nitrogen atoms in both the secondary amine and the pyridine ring are excellent coordinating sites (Lewis bases) for transition metals. This makes this compound a prime candidate for development as a bidentate "PN-like" ligand, where 'P' can be conceptually substituted by the pyridine ring's nitrogen donor. Such ligands are crucial in homogeneous catalysis, where they modify the reactivity and selectivity of a metal center. scispace.com

Depending on the coordination geometry, this ligand could stabilize various oxidation states of metals like palladium, ruthenium, rhodium, or copper. scispace.com These metal complexes could potentially catalyze a range of organic transformations, including cross-coupling reactions (like Suzuki or Heck), hydrogenations, and transfer hydrogenations. The 2-methyl substituent on the benzyl ring provides steric bulk near the coordination site, which can be a critical factor in controlling the selectivity of a catalytic reaction.

Table 2: Potential Catalytic Applications with Metal Complexes

| Metal Center | Potential Catalytic Reaction | Role of the Ligand |

|---|---|---|

| Palladium (Pd) | C-C and C-N Cross-Coupling | Stabilize active catalytic species, influence selectivity |

| Ruthenium (Ru) | Hydrogenation / Transfer Hydrogenation | Modulate electronics and sterics of the metal center |

| Copper (Cu) | Atom Transfer Radical Polymerization (ATRP) | Control polymerization rate and polydispersity |

| Rhodium (Rh) | Hydroformylation | Direct regioselectivity and enhance catalytic activity |

Design of Advanced Chemical Tools and Reagents for Research

Beyond its role as a building block, the unique structure of this compound could be leveraged to design specialized chemical tools. For example, by attaching a fluorescent tag to the molecule, it could be converted into a chemical probe to study biological systems or track metal ions within a cell. The pyridine moiety is a known pharmacophore and its presence could facilitate interaction with biological targets. researchgate.netmdpi.com

Furthermore, its ability to bind to specific metal ions could be harnessed to create reagents for selective metal extraction or purification. In synthetic chemistry, if attached to a solid support (like a polymer resin), it could function as a scavenger reagent to remove excess acid or metal catalysts from reaction mixtures, simplifying purification processes.

Emerging Areas of Research and Interdisciplinary Opportunities

The future of this compound lies at the intersection of several scientific disciplines.

Supramolecular Chemistry : The combination of a hydrogen bond donor (the amine N-H) and acceptor (the pyridine N), along with an aromatic surface, makes it an interesting candidate for studies in molecular recognition and self-assembly. It could potentially form well-defined supramolecular structures like gels or liquid crystals.

Electrochemical Applications : Pyridine-containing compounds can be electrochemically active. Research could explore its use in creating modified electrodes for electrocatalysis or as a component in redox-flow batteries.

Computational Chemistry : Theoretical studies and computational modeling could predict the coordination properties, reactivity, and potential biological activity of this molecule and its derivatives. researchgate.net These in silico studies can guide future experimental work, saving time and resources by identifying the most promising avenues for synthesis and application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methyl-benzyl)-pyridin-3-ylmethyl-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 2-methylbenzyl halides with pyridin-3-ylmethylamine under microwave-assisted conditions (e.g., 100–120°C, 20–30 min) improves reaction efficiency and reduces side products . Solvent choice (e.g., DMF or THF) and catalyst systems (e.g., Pd/C for hydrogenation) critically affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the amine product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm for pyridine and benzyl groups) and methylene bridges (δ 3.5–4.5 ppm). Integration ratios confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z ≈ 212.12 [M+H]+) validates molecular formula .

- IR Spectroscopy : Stretching frequencies for C-N (≈1250 cm⁻¹) and aromatic C-H (≈3050 cm⁻¹) confirm functional groups .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, the dihedral angle between the pyridine and benzyl rings can clarify spatial orientation . ORTEP-3 visualizes thermal ellipsoids to assess molecular rigidity or flexibility .

Advanced Research Questions

Q. How do steric and electronic properties of substituents influence the compound’s biological activity?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) modeling using descriptors like LogP (lipophilicity), molar refractivity (steric bulk), and Hammett constants (electronic effects) can predict activity trends. For example, methyl groups on the benzyl ring enhance lipophilicity, potentially improving membrane permeability . Docking studies (e.g., AutoDock Vina) with target proteins (e.g., kinases) identify key binding interactions .

Q. What strategies address contradictory results in the compound’s receptor-binding assays?

- Methodological Answer :

- Assay Validation : Ensure consistent buffer conditions (pH, ionic strength) and eliminate off-target effects via counter-screening .

- Data Triangulation : Combine surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cellular assays (e.g., cAMP inhibition) to cross-validate binding affinities .

- Structural Dynamics : Molecular dynamics simulations (e.g., GROMACS) reveal conformational changes affecting receptor interactions under physiological conditions .

Q. How can synthetic byproducts or degradation products be identified and minimized?

- Methodological Answer :

- LC-MS/MS : Monitor reaction progress in real-time to detect intermediates (e.g., imine precursors) or side products (e.g., N-oxide derivatives) .

- Degradation Studies : Accelerated stability testing (40°C/75% RH, 1–4 weeks) with HPLC analysis identifies hydrolytic or oxidative degradation pathways. Additives like BHT (0.1% w/v) mitigate oxidation .

Q. What computational methods predict the compound’s metabolic fate or toxicity?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETlab estimate cytochrome P450 metabolism, highlighting potential toxicophores (e.g., reactive amine groups).

- DEREK Nexus : Flags structural alerts for mutagenicity or hepatotoxicity based on benzylamine or pyridine motifs .

Key Research Gaps

- Limited data on in vivo pharmacokinetics and blood-brain barrier penetration.

- Mechanistic studies on off-target effects (e.g., amine oxidase inhibition) are needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.